N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide
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Overview
Description
N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide is a complex organic compound that features a benzimidazole core, a furan ring, and an isopropylbenzyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Attachment of Isopropylbenzyl Group: The isopropylbenzyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of Furan Ring: The furan ring can be synthesized through cyclization reactions involving furfural or other furan derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its benzimidazole core.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound may be used in the development of new materials and catalysts due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved will depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-isopropylbenzyl)-1-methyl-1H-benzimidazol-2-amine
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
Uniqueness
N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide is unique due to its combination of a benzimidazole core, a furan ring, and an isopropylbenzyl group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25N3O2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c1-17(2)19-11-9-18(10-12-19)16-27-21-7-4-3-6-20(21)26-23(27)13-14-25-24(28)22-8-5-15-29-22/h3-12,15,17H,13-14,16H2,1-2H3,(H,25,28) |
InChI Key |
HIUNNCSLQZBNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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